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Compound of Interest

Compound Name:
3-Chloro-2,6-dihydroxy-4-

methylbenzaldehyde

CAS No.: 57074-21-2

Cat. No.: B106226 Get Quote

Chemical Biology, Immunotoxicity, and Structural
Activity[1][2]
Part 1: Executive Summary
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) is a chlorinated phenolic

aldehyde primarily identified as a degradation product of lichen depsides (specifically

chloroatranorin). While it possesses the structural pharmacophore of an antimicrobial phenolic

agent, its biological profile is dominated by its potency as a contact allergen.

For drug development and cosmetic formulation professionals, Chloratranol represents a

critical structural alert. It acts as a pre-hapten/hapten, capable of eliciting severe Type IV

hypersensitivity reactions at concentrations as low as parts per million (ppm). Consequently, its

"biological activity" in a research context is often studied to understand, detect, and eliminate it

from natural extracts (such as Oakmoss absolute) rather than to develop it as a therapeutic

API.

Key Technical Specifications:

CAS Number: 57074-21-2

Molecular Formula: C₈H₇ClO₃
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Molecular Weight: 186.59 g/mol

Origin: Hydrolytic degradation of Chloroatranorin (Lichen metabolite).

Primary Bioactivity: Potent Skin Sensitization (EC3 value < 2%).

Part 2: Chemical Biology & Pharmacophore
Analysis
Structural Reactivity
Chloratranol is a highly reactive electrophile due to the synergy between its functional groups:

Aldehyde C1: The primary site of electrophilic attack. It readily condenses with nucleophilic

amino groups (e.g., Lysine ε-amino groups) on biological proteins.

Ortho-Hydroxyl Groups (C2, C6): These electron-donating groups increase the electron

density of the ring but also facilitate hydrogen bonding, stabilizing the transition states during

Schiff base formation.

Chlorine Substituent (C3): The halogen atom enhances lipophilicity (logP), facilitating skin

penetration, and alters the electronic properties of the ring, potentially increasing the stability

of the hapten-protein complex compared to its non-chlorinated analog, Atranol.

Biosynthetic Origin (Degradation Pathway)
Chloratranol is not typically synthesized de novo by the lichen but is generated via the

hydrolysis of the depside Chloroatranorin. This often occurs during solvent extraction

(methanol/ethanol) or processing of lichen biomass (e.g., Evernia prunastri).

Mechanism:

Chloroatranorin (Depside) undergoes ester hydrolysis.

The linkage cleaves to yield Methyl β-orcinol carboxylate and Chloratranol.

Part 3: Mechanism of Action (The Core Directive)
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Immunotoxicity: The Haptenization Pathway
The defining biological activity of Chloratranol is its ability to act as a hapten. It is too small to

induce an immune response alone; however, it covalently binds to carrier proteins in the

epidermis (keratinocytes) to form an immunogenic complex.

Step-by-Step Mechanism:

Penetration: The lipophilic molecule penetrates the stratum corneum.

Schiff Base Formation: The aldehyde carbonyl carbon undergoes nucleophilic attack by the

ε-amino group of a Lysine residue on a skin protein (e.g., Human Serum Albumin or keratin).

Dehydration: Loss of a water molecule results in a stable imine (Schiff base) linkage.

T-Cell Activation: The hapten-protein conjugate is processed by Langerhans cells (APCs),

presented via MHC Class II molecules to naïve T-cells in the lymph nodes, leading to

sensitization (priming).

Elicitation: Subsequent exposure triggers a rapid T-cell mediated inflammatory response

(Allergic Contact Dermatitis).

Antimicrobial Potential (Secondary Activity)
Like many phenolic aldehydes, Chloratranol exhibits antimicrobial activity against Gram-

positive bacteria (Staphylococcus aureus) and fungi. The mechanism involves:

Membrane Disruption: The lipophilic phenol interacts with the bacterial cell membrane,

causing leakage of intracellular contents.

Enzyme Inhibition: The aldehyde group can non-specifically bind to bacterial enzymes,

inhibiting metabolic function.

Note: Therapeutic use is limited by the low threshold for cytotoxicity and sensitization.

Part 4: Visualization of Pathways
Figure 1: Biosynthesis and Haptenization Mechanism
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The following diagram illustrates the degradation of Chloroatranorin to Chloratranol and the

subsequent protein binding mechanism that drives its toxicity.
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Caption: Pathway A: Hydrolytic generation of Chloratranol from Chloroatranorin. Pathway B:

Covalent binding to skin proteins via Schiff Base formation.

Part 5: Experimental Protocols
Protocol A: Isolation of Chloratranol from Oakmoss
Absolute
Purpose: To isolate the compound for use as an analytical standard in safety testing.

Starting Material: 10 g of Oakmoss Absolute (Evernia prunastri).

Fractionation:

Dissolve absolute in Diethyl Ether (50 mL).

Perform liquid-liquid extraction with 5% NaHCO₃ (removes strong acids like usnic acid).

Discard aqueous layer.

Extract organic layer with 1% NaOH (extracts phenols including Chloratranol).

Acidification & Recovery:

Acidify the NaOH extract with 2M HCl to pH 2.
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Re-extract with Dichloromethane (DCM) (3 x 20 mL).

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Purification (Flash Chromatography):

Stationary Phase: Silica Gel 60.

Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

Detection: TLC (visualize with UV 254nm and p-Anisaldehyde stain). Chloratranol appears

as a distinct spot separate from Atranol.

Validation: Confirm structure via GC-MS (Molecular ion m/z 186/188 for Cl isotope pattern).

Protocol B: In Chemico Skin Sensitization Assay (DPRA)
Purpose: To quantify the reactivity of Chloratranol with peptides (Lysine depletion), a proxy for

sensitization potential.

Reagents: Synthetic peptide containing Lysine (e.g., Ac-RFAAKAA-COOH).

Reaction:

Prepare 100 mM stock of Chloratranol in Acetonitrile.

Incubate peptide (0.5 mM) with Chloratranol (ratio 1:10 or 1:50) in Phosphate Buffer (pH

7.5) for 24 hours at 25°C.

Analysis:

Analyze the mixture via HPLC-UV (220 nm).

Calculate Peptide Depletion (%):

Interpretation: >13.8% Lysine depletion indicates high reactivity and strong sensitization

potential (Category 1).
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Part 6: Data Summary
Table 1: Biological & Toxicological Parameters

Parameter Value / Description Significance

Sensitization Potency Strong (EC3 < 2%)
Classified as a major allergen

in Oakmoss.

LogP (Lipophilicity) ~2.5 - 2.8
Facilitates penetration through

the stratum corneum.

Protein Binding High (Lysine specific)
Forms stable Schiff bases;

primary driver of toxicity.

Cross-Reactivity High
Cross-reacts with Atranol (non-

chlorinated analog).

Regulatory Status Restricted/Banned

EU Cosmetics Regulation

(Annex III) restricts Oakmoss

extracts containing these

aldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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